molecular formula C17H14FNO2 B1331040 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 309732-86-3

1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1331040
CAS No.: 309732-86-3
M. Wt: 283.3 g/mol
InChI Key: BGRFHHVVAOWQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H14FNO2. It is characterized by the presence of an indole core, a fluorophenoxyethyl side chain, and an aldehyde functional group.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant and anxiolytic effects . The fluorophenoxyethyl side chain may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets .

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFHHVVAOWQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350170
Record name 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309732-86-3
Record name 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.